

A Technical Guide to the Thermodynamic Properties of Olivine Group Minerals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the **olivine** group minerals, a critical component of the Earth's upper mantle. An understanding of these properties is fundamental to fields ranging from geochemistry and geophysics to materials science. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and provides visualizations of key concepts and workflows.

Introduction to the Olivine Group

The **olivine** group minerals are a series of nesosilicates with the general formula M_2SiO_4 , where M is most commonly magnesium (Mg) or iron (Fe). The two end-members of the primary solid solution series are forsterite (Fo, Mg_2SiO_4) and fayalite (Fa, Fe_2SiO_4). These minerals form a complete substitutional solid solution where magnesium and iron ions can freely substitute for one another within the orthorhombic crystal structure.^[1] This solid solution is crucial for understanding petrological processes in the Earth's mantle. At high pressures, **olivine** undergoes phase transitions to its high-pressure polymorphs, wadsleyite and ringwoodite, which are the dominant minerals in the Earth's transition zone.^{[2][3]}

Thermodynamic Data of Olivine Group Minerals

The thermodynamic properties of **olivine** group minerals, including heat capacity, entropy, enthalpy, and Gibbs free energy, are essential for modeling geological processes and

understanding the stability of these minerals under various temperature and pressure conditions.

Heat Capacity (C_p)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. For **olivine** minerals, it is a key parameter in thermodynamic calculations.

Mineral	Composition	Temperature (K)	Heat Capacity (C_p) (J/mol·K)	Reference
Forsterite	Mg_2SiO_4	298.15	128.6	(Robie et al., 1982b) in[4]
Fayalite	Fe_2SiO_4	298.15	131.9 ± 0.1	[5]
Olivine	$Fe_{90}Fa_{10}$	298.15	~129	(Dachs et al., 2007) in[6]
Fayalite	Fe_2SiO_4	64.88	λ -transition (antiferromagnetic c)	[5]

The heat capacity of fayalite-rich **olivines** exhibits a sharp lambda-type anomaly due to a paramagnetic to antiferromagnetic transition.[4][5] For forsterite, the heat capacity shows a typical Debye-T³ behavior at low temperatures.[7]

Standard Entropy (S°)

Standard entropy is a measure of the randomness or disorder of a system at a standard state (298.15 K and 1 bar).

Mineral	Composition	Standard Entropy (S°) (J/mol·K)	Reference
Forsterite	Mg ₂ SiO ₄	94.0 ± 0.1	[4]
Fayalite	Fe ₂ SiO ₄	151.4 ± 0.1	[4]
Fayalite (natural)	~Fe ₂ SiO ₄	151.6 ± 1.1	[6]

Calorimetric data indicate that the forsterite-fayalite binary solid solution exhibits nearly ideal entropy of mixing behavior.[\[4\]](#)

Enthalpy of Formation (ΔH°_f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Mineral	Composition	Enthalpy of Formation (ΔH° _f) (kJ/mol)	Reference
Fayalite	Fe ₂ SiO ₄	-1478.17 ± 1.30	[5]

High-temperature solution calorimetry is a primary method for determining the enthalpies of formation of minerals like **olivine**.[\[8\]](#)

Gibbs Free Energy of Formation (ΔG°_f)

The Gibbs free energy of formation is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Mineral	Composition	Gibbs Free Energy of Formation (ΔG° _f) (kJ/mol)	Reference
Fayalite	Fe ₂ SiO ₄	-1378.98 ± 1.35	[5]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of **olivine** minerals relies on a variety of sophisticated experimental techniques.

Calorimetry

Calorimetry is the science of measuring heat flow. Several calorimetric techniques are employed for minerals.

- Low-Temperature Adiabatic Calorimetry: This technique is used to measure heat capacity from near absolute zero to room temperature. A sample is thermally isolated, and a known amount of heat is introduced, with the resulting temperature change being precisely measured. This method was used to determine the heat capacities of forsterite and fayalite. [\[4\]](#)
- Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a rapid method for determining heat capacity and transition enthalpies. [\[9\]](#)
- High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the enthalpy of formation of refractory materials like **olivine**. [\[8\]](#) The mineral is dissolved in a molten oxide solvent (e.g., lead borate) at high temperatures (typically around 700 °C), and the heat of solution is measured. [\[8\]](#) By measuring the heats of solution of the mineral and its constituent oxides, the enthalpy of formation can be calculated using Hess's law.

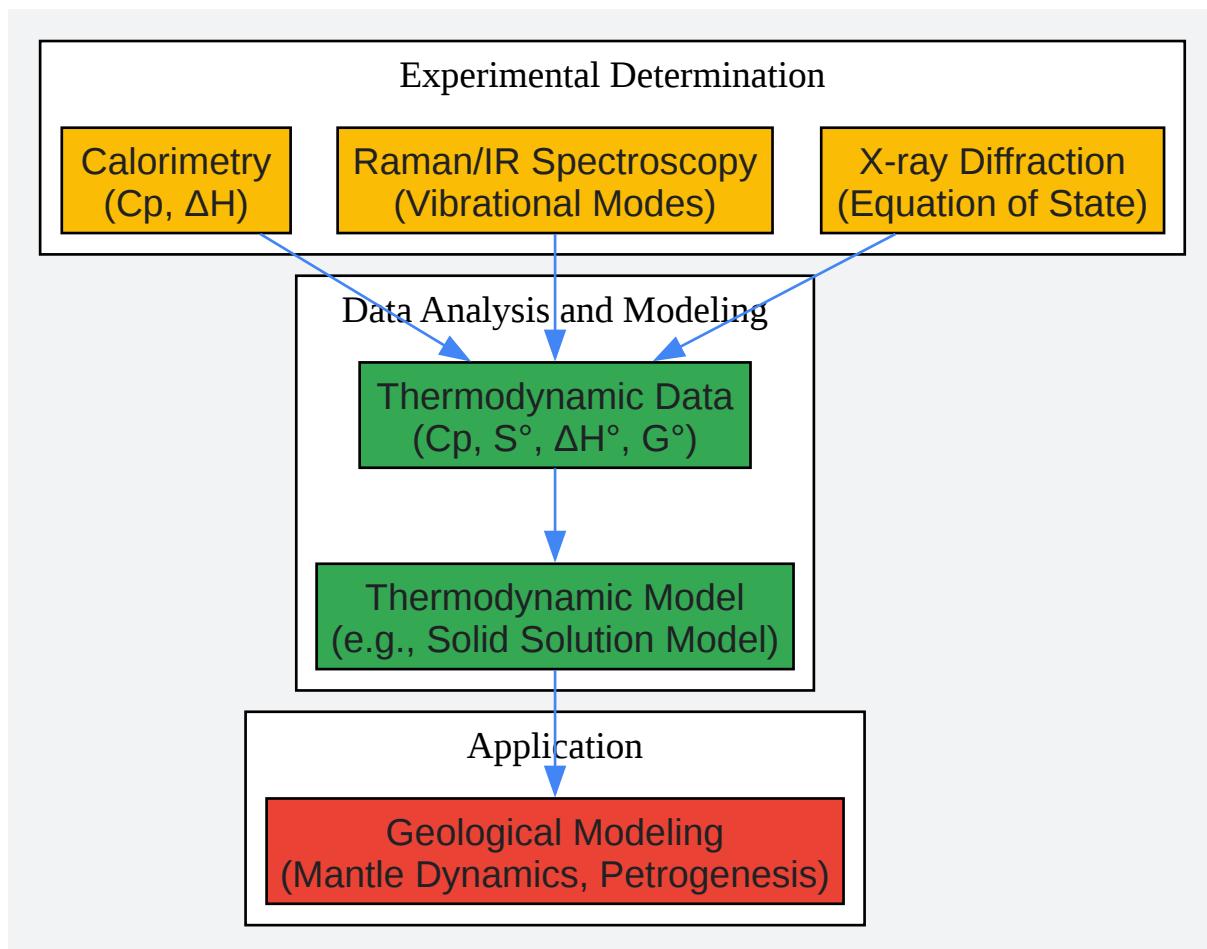
Laser-Flash Analysis

The laser-flash method is a widely used technique to determine thermal diffusivity and thermal conductivity. [\[2\]](#) A short pulse of energy from a laser heats one side of a sample, and the temperature rise on the opposite side is measured as a function of time. From this data, the thermal diffusivity can be calculated. Knowing the heat capacity and density, the thermal conductivity can then be determined.

In-Situ High-Temperature and High-Pressure Experiments

To understand the thermodynamic properties of **olivine** under mantle conditions, experiments are conducted at high temperatures and pressures.

- Raman Spectroscopy: In-situ high-temperature and high-pressure Raman spectroscopy can be used to investigate the effect of temperature and pressure on the vibrational modes of the **olivine** crystal lattice.[10] Changes in the Raman spectra can be related to thermodynamic properties like heat capacity and entropy.[10]
- X-ray Diffraction: High-pressure X-ray diffraction using diamond-anvil cells allows for the determination of the equation of state of **olivine**, which describes the relationship between its volume, temperature, and pressure.[11] This is crucial for understanding its stability at depth in the Earth.


Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of **olivine** group minerals.

[Click to download full resolution via product page](#)

Caption: **Olivine** Solid Solution Series.

[Click to download full resolution via product page](#)

Caption: Experimental and analytical workflow.

Conclusion

The thermodynamic properties of the **olivine** group minerals are fundamental to our understanding of the Earth's interior and have broader applications in materials science. The data presented in this guide, obtained through a variety of sophisticated experimental techniques, provide a basis for quantitative modeling of geological processes. Continued research, particularly at high pressures and temperatures, will further refine our knowledge of these critical mineral phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamics of solid solutions [doitpoms.ac.uk]
- 2. Thermal Transport Properties of Olivine, Wadsleyite, and Ringwoodite—A Review [mdpi.com]
- 3. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. msaweb.org [msaweb.org]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Olivine Group Minerals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12688019#thermodynamic-properties-of-the-olivine-group-minerals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com